molecular formula C6H5BrF2N2O2 B10910520 methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10910520
M. Wt: 255.02 g/mol
InChI Key: RVJPADNZQQMIKK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS 2226034-10-0) is a versatile brominated pyrazole ester of high interest in medicinal chemistry and agrochemical research . This compound, with a molecular formula of C 6 H 5 BrF 2 N 2 O 2 and a molecular weight of 255.02 g/mol, serves as a crucial synthetic intermediate . The presence of both a reactive bromine atom and a hydrolyzable methyl ester on the pyrazole core makes it a valuable scaffold for constructing more complex molecules via cross-coupling reactions and functional group transformations . Its specific mechanism of action is derived from the final compound it is synthesized into, making it a fundamental building block for research and development efforts . This product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

IUPAC Name

methyl 5-bromo-2-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c1-13-5(12)3-2-4(7)10-11(3)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPADNZQQMIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination via Electrophilic Substitution

A common approach involves brominating a pre-synthesized pyrazole ester. For example, 1-methyl-1H-pyrazole-5-carboxylate can undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS).

Procedure :

  • Substrate : Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is dissolved in a halogenation-friendly solvent (e.g., dichloromethane or acetic acid).

  • Brominating Agent : Bromine (1.0–1.2 equivalents) is added dropwise at 0–5°C to minimize side reactions.

  • Reaction Conditions : Stirring at room temperature for 4–12 hours, followed by quenching with sodium thiosulfate.

  • Yield : 70–85% after purification via column chromatography.

Optimization :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve bromine solubility but may require lower temperatures to prevent ester hydrolysis.

  • Catalysts : FeCl₃ or AlCl₃ (0.1–0.5 eq) enhance regioselectivity for position 3.

Challenges :

  • Over-bromination at adjacent positions.

  • Competing ester hydrolysis under acidic conditions.

Cyclization of Pre-Functionalized Precursors

Hydrazine Cyclization with Difluoromethylated Diketones

Pyrazole rings can be constructed via cyclocondensation of hydrazines with 1,3-diketones.

Procedure :

  • Precursor Synthesis : 1,1-Difluoro-2,4-pentanedione is treated with methyl hydrazine in ethanol at −20°C.

  • Cyclization : The intermediate undergoes intramolecular dehydration to form the pyrazole core.

  • Bromination : Subsequent bromination using NBS or Br₂ introduces the bromine substituent.

Example :

  • Step 1 : 1,1-Difluoro-2,4-pentanedione + methyl hydrazine → Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate (yield: 86%).

  • Step 2 : Bromination with NBS in CCl₄ → Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (yield: 78%).

Advantages :

  • High regioselectivity due to steric and electronic effects of the difluoromethyl group.

  • Scalable under mild conditions.

Diazotization and Difluoromethyl Coupling

Sandmeyer-Type Reaction with Diazonium Salts

This method introduces the difluoromethyl group via diazonium salt intermediates.

Procedure :

  • Diazotization : 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is treated with NaNO₂ and HCl at −5°C to form a diazonium salt.

  • Coupling : The diazonium salt reacts with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile with Cu₂O catalysis.

  • Esterification : The resulting carboxylic acid is methylated using methanol and H₂SO₄.

Conditions :

  • Temperature : −5°C (diazotization) → 35–50°C (coupling).

  • Yield : 64–72% over three steps.

Key Data :

StepReagentsYield (%)
DiazotizationNaNO₂, HCl89.4
CouplingKDFMT, Cu₂O88.2
EsterificationMeOH, H₂SO₄95.0

Challenges :

  • Handling hazardous diazonium intermediates.

  • Requires strict temperature control.

Bromination of Pyrazolecarboxylate Esters

Direct Bromination with Inorganic Bromides

Inorganic bromides (e.g., NaBr, KBr) offer a safer alternative to molecular bromine.

Procedure :

  • Substrate : Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is dissolved in toluene.

  • Bromide Source : Sodium bromide (1.1 eq) is added, and the mixture is heated to 90°C for 4 hours.

  • Workup : Filtration and solvent evaporation yield the crude product, purified via recrystallization.

Advantages :

  • Minimal waste (avoids P-containing byproducts).

  • Scalable to industrial batches.

Limitations :

  • Lower reactivity compared to Br₂, requiring higher temperatures.

Comparative Analysis of Methods

MethodKey StepsYield (%)ScalabilityCost Efficiency
Electrophilic BrominationBr₂, FeCl₃70–85ModerateLow
CyclizationHydrazine, NBS78–86HighMedium
DiazotizationNaNO₂, KDFMT64–72LowHigh
Inorganic BromideNaBr, toluene75–80HighMedium

Industrial Considerations

Process Optimization

  • Catalyst Recycling : Cu₂O in diazotization can be recovered via filtration, reducing costs.

  • Solvent Recovery : Toluene and acetonitrile are distilled and reused.

Environmental Impact

  • Methods using NaBr generate less toxic waste compared to Br₂ or P-based bromination.

  • Diazotization routes require wastewater treatment for nitrite residues .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has shown promise as a lead compound in drug discovery:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, crucial for DNA and RNA synthesis. Inhibition of DHODH leads to reduced cell proliferation in cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacteria and fungi, indicating potential applications in treating infectious diseases.

Agrochemistry

The compound's structure allows for exploration in agricultural applications:

  • Fungicides : Research indicates that this compound and its derivatives demonstrate antifungal properties against phytopathogenic fungi, making them candidates for developing new fungicides to protect crops.

Materials Science

The unique chemical properties of this compound make it valuable in materials science:

  • Organic Electronics : The difluoromethyl group enhances the electronic properties of materials, suggesting applications in organic semiconductors and other electronic devices.

Case Study 1: Inhibition of DHODH

A study demonstrated that this compound derivatives effectively inhibited DHODH in vitro. The results showed an inhibition rate exceeding 70%, leading to reduced proliferation of cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Antifungal Activity

In comparative studies, various pyrazole derivatives were tested against phytopathogenic fungi. This compound exhibited significant antifungal activity, with structural modifications enhancing efficacy. This positions the compound as a promising candidate for agricultural fungicides.

Comparison of Biological Activities

Compound NameActivity TypeInhibition Rate (%)
This compoundDHODH Inhibition>70%
3-(Difluoromethyl)-1-methyl-1H-pyrazoleAntifungal83.66%
Methyl 5-bromo-1H-pyrazole-3-carboxylateAntimicrobial67.52%

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences biological activity and physicochemical properties:

Compound Name Position 1 Substituent Key Properties Reference
Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate Difluoromethyl Enhanced metabolic stability, increased lipophilicity, and resistance to oxidative degradation due to C–F bonds .
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate 3-Chloropyridin-2-yl Exhibits insecticidal activity (e.g., intermediate for Rynaxypyre). The chloropyridinyl group enhances binding to ryanodine receptors .
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Methyl Simpler structure with lower steric hindrance; reduced metabolic stability compared to fluorinated analogs .
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid Hydrogen (free acid) Higher polarity and lower lipophilicity due to the carboxylic acid group; limited membrane permeability .

Substituent Variations at Position 3

The bromine atom at position 3 is a common feature in agrochemical intermediates, enabling further functionalization:

Compound Name Position 3 Substituent Key Properties Reference
This compound Bromine Facilitates Suzuki-Miyaura cross-coupling reactions for derivatization. Electron-withdrawing effect stabilizes the pyrazole ring .
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate Ethyl Reduced electrophilicity; limited utility in cross-coupling. Higher steric bulk may hinder binding in biological targets .
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Phenyl Aromatic π-π interactions enhance binding to hydrophobic pockets in proteins. Lower reactivity compared to brominated analogs .

Ester Group Variations

The ester moiety at position 5 affects solubility and hydrolysis kinetics:

Compound Name Ester Group Key Properties Reference
This compound Methyl ester Moderate lipophilicity; slower hydrolysis compared to ethyl esters. Compatible with prodrug strategies .
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Ethyl ester Increased steric bulk may reduce enzymatic hydrolysis; commonly used in agrochemical formulations for prolonged activity .
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid Carboxylic acid High water solubility but poor membrane permeability; often modified as salts for improved bioavailability .

Biological Activity

Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by a unique structure that includes:

  • Bromine Atom : Enhances lipophilicity and biological activity.
  • Difluoromethyl Group : Contributes to increased metabolic stability and bioactivity.
Compound Name Structural Features Unique Characteristics
This compoundBromine atom, difluoromethyl groupPotential for high biological activity due to unique substituents
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylateBromine atom, methyl groupLacks difluoromethyl group
Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylateBromine atom, difluoromethyl groupDifferent position of bromine

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacteria and fungi. For instance, certain derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi in vitro assays .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted that pyrazoles with bromine substituents exhibited enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, indicating a potential synergistic effect . The compound's mechanism may involve the induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances the stability of interactions with lipid membranes.

Study on Antifungal Activity

A series of difluoromethyl-pyrazole derivatives were synthesized and tested for antifungal activity. Among them, a derivative showed superior efficacy compared to established fungicides like boscalid, suggesting potential applications in agriculture .

Synergistic Effects with Chemotherapy

In studies involving breast cancer cell lines, this compound was shown to enhance the effects of doxorubicin. The combination significantly increased cell death rates compared to doxorubicin alone, particularly in the more aggressive MDA-MB-231 cell line .

Pharmacokinetics

The compound's solubility in solvents like chloroform and DMSO suggests favorable pharmacokinetic properties, potentially leading to good bioavailability. This characteristic is crucial for its effectiveness as a therapeutic agent.

Q & A

Q. What synthetic routes are commonly employed for the preparation of methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazole cores. A representative approach includes:

  • Step 1 : Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated fluorination (e.g., using ClCF2_2H or photoredox catalysis) .
  • Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Step 3 : Esterification of the carboxylic acid precursor with methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
    Purification often involves recrystallization from acetonitrile or column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6_6 or CDCl3_3 to confirm substitution patterns (e.g., δ ~13.4 ppm for NH protons in pyrazole rings) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+1]+^+ at m/z ~293.0) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined using SHELXL (e.g., bond angles ~78.7° between pyrazole and substituent rings) .

Q. What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to pyrazole derivatives in SDS) .
  • Ventilation : Use fume hoods due to potential release of HF during decomposition .
  • First Aid : Immediate flushing with water for eye/skin exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

  • Temperature Control : Lower temperatures (~0–5°C) during bromination reduce side products like di-brominated analogs .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency for difluoromethyl introduction .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes ester hydrolysis .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal Growth : Slow evaporation of acetonitrile solutions produces diffraction-quality crystals .
  • Disorder Handling : Partial occupancy refinement for flexible difluoromethyl groups using SHELXL’s PART instructions .
  • Hydrogen Bonding : Absence of intramolecular H-bonds in the crystal lattice (as observed in analogs) necessitates careful packing analysis .

Q. How do computational methods (e.g., DFT) aid in understanding reactivity and electronic properties?

  • Reactivity Prediction : DFT calculations (B3LYP/6-31G*) model electrophilic bromination sites by analyzing Fukui indices .
  • Solvent Effects : COSMO-RS simulations predict solvation energies to optimize reaction media .
  • Electronic Structure : Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects from the difluoromethyl group, influencing stability .

Q. How can contradictory data in spectroscopic interpretation be resolved?

  • Case Example : Discrepancies in 19^{19}F NMR chemical shifts may arise from solvent polarity or concentration effects. Cross-validation with 1^1H-19^{19}F HMBC correlations clarifies assignments .
  • XRD vs. NMR : When crystallographic data conflicts with solution-state NMR (e.g., conformational flexibility), variable-temperature NMR or DFT-optimized structures resolve ambiguities .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation (Adapted from )

ParameterValue
Space groupP21_1/c
Bond length (C-Br)1.897(3) Å
Dihedral angle (Pyrazole-Difluoromethyl)78.7(2)°
R-factor0.041

Q. Table 2. Optimized Reaction Conditions for Bromination

ConditionOutcome
NBS, 0°C, DCM85% yield, mono-brominated
NBS, RT, AcOH62% yield, di-brominated side product

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